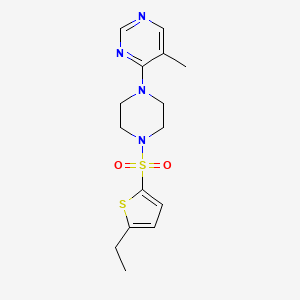
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound featuring a pyrimidine core substituted with a piperazine ring and an ethylthiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the ethylthiophene sulfonyl group. The final step involves the formation of the pyrimidine ring. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and pyrimidine precursors. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthiophene group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The ethylthiophene sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-ethylpyrimidine
Uniqueness
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthiophene sulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-13-4-5-14(22-13)23(20,21)19-8-6-18(7-9-19)15-12(2)10-16-11-17-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMNCFYANUFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














